2-[4-(Chloromethyl)phenyl]propanoic acid

Catalog No.
S803991
CAS No.
80530-55-8
M.F
C10H11ClO2
M. Wt
198.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Chloromethyl)phenyl]propanoic acid

CAS Number

80530-55-8

Product Name

2-[4-(Chloromethyl)phenyl]propanoic acid

IUPAC Name

2-[4-(chloromethyl)phenyl]propanoic acid

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

InChI

InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)

InChI Key

KIFZXXOBDKAFPG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)C(=O)O

2-[4-(Chloromethyl)phenyl]propanoic acid is a specialized propionic acid derivative primarily utilized as a key, purified intermediate in the synthesis of profen-class active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Its structure incorporates a reactive benzylic chloride handle, making it a strategic building block for introducing the 4-(1-carboxyethyl)benzyl moiety in multi-step synthetic routes. Procurement of this specific intermediate is often centered on its role in improving process efficiency and bypassing challenging halogenation steps required when starting from more basic precursors.

Substituting this compound is often impractical for process-driven reasons. Using the unhalogenated precursor, 2-(4-methylphenyl)propanoic acid, requires introducing a separate, resource-intensive benzylic chlorination step involving reagents like chlorine gas and peroxide initiators, adding process complexity and safety considerations. Opting for the analogous 2-[4-(bromomethyl)phenyl]propanoic acid alters the reactivity profile, as benzylic bromides are typically more reactive than chlorides, which can affect selectivity and stability in subsequent steps. Furthermore, synthesis routes to the bromo-analog have been noted for being difficult to purify and generating significant aqueous and hydrogen bromide waste streams, complicating industrial scale-up.

Precursor Suitability: Bypasses In-House Benzylic Halogenation Step

Procuring this compound allows manufacturers to circumvent a dedicated synthesis step from its common precursor, 2-(4-methylphenyl)propanoic acid. Published synthesis procedures for this conversion require handling reagents such as chlorine gas and benzoyl peroxide in a solvent like petroleum ether, which adds operational complexity, potential hazards, and waste management requirements to a manufacturing workflow. The use of pre-synthesized 2-[4-(chloromethyl)phenyl]propanoic acid eliminates this entire unit operation.

Evidence DimensionRequired Process Step
Target Compound DataDirect use in subsequent alkylation/condensation reactions.
Comparator Or Baseline2-(4-methylphenyl)propanoic acid: Requires an additional reaction step involving chlorination with Cl2 gas and a radical initiator (benzoyl peroxide).
Quantified DifferenceEliminates one complete, hazardous chemical transformation step from the user's process.
ConditionsBenzylic chlorination of 2-(4-methylphenyl)propanoic acid as described in patent literature.

This simplifies the overall manufacturing process, reduces capital expenditure on specialized equipment, and improves the site's environmental, health, and safety (EHS) profile by avoiding the on-site use of chlorine gas.

Processability: Avoids Purification and Waste Issues Associated with Brominated Analog Synthesis

While the bromo-analog, 2-[4-(bromomethyl)phenyl]propanoic acid, can also serve as an intermediate for Loxoprofen, its synthesis route has been cited as problematic. Specifically, the process suffers from difficult purification of the intermediate and the production of large amounts of organic wastewater and hydrogen bromide waste, which is undesirable for cleaner production in the pharmaceutical industry. Procuring the chloromethyl analog provides access to a synthetic pathway that can circumvent these specific upstream processing challenges.

Evidence DimensionUpstream Process Challenges
Target Compound DataEnables a synthetic route that avoids issues associated with the synthesis of the bromo-analog.
Comparator Or Baseline2-[4-(bromomethyl)phenyl]propanoic acid: Its synthesis is described as involving difficult purification and generating high volumes of organic and HBr waste.
Quantified DifferenceQualitatively reduces process burden related to purification and management of specific halogenated waste streams.
ConditionsAs described in the background of patent CN103193620A regarding common Loxoprofen synthesis routes.

Selecting this chloro-intermediate supports more efficient, cleaner, and industrially scalable production by avoiding a precursor known for purification and waste-generation problems.

Reactivity & Stability: Provides a More Controlled Benzylic Halide for Nucleophilic Substitution

In organic synthesis, benzylic chlorides are known to be less reactive electrophiles than their corresponding benzylic bromides due to the higher bond dissociation energy of the C-Cl bond and the superior leaving group ability of bromide. While the bromo-analog is described as 'highly susceptible to nucleophilic substitution', the target chloro-compound offers a more moderate and controllable reactivity. This can be a significant process advantage in large-scale reactions, potentially reducing the rate of side-product formation and allowing for a wider, more stable processing window.

Evidence DimensionRelative Reactivity of Benzylic Halide
Target Compound DataModerately reactive (benzylic chloride).
Comparator Or Baseline2-[4-(bromomethyl)phenyl]propanoic acid: Highly reactive (benzylic bromide).
Quantified DifferenceQualitatively lower reactivity, providing enhanced process control.
ConditionsStandard nucleophilic substitution reaction conditions (e.g., alkylation of an enolate).

For complex, multi-step syntheses, using the less reactive chloro-analog can improve reaction selectivity and process robustness, leading to higher overall yields and product purity.

Derivative Synthesis: Demonstrates High-Yield Conversion to Methyl Ester

The utility of this carboxylic acid as a precursor is confirmed by its efficient conversion to ester derivatives. In a documented procedure, the esterification of 2-[4-(chloromethyl)phenyl]propanoic acid with methanol and thionyl chloride resulted in the formation of methyl 2-(4-chloromethylphenyl)propionate in high yield. Under optimized conditions, a molar yield of 93% with 99.4% purity was achieved. A similar run yielded 90% of product with 99.2% purity.

Evidence DimensionMolar Yield of Esterification
Target Compound Data93% yield to methyl ester.
Comparator Or BaselineTheoretical maximum yield of 100%.
Quantified DifferenceDemonstrates >90% conversion efficiency.
ConditionsReaction with methanol and thionyl chloride, stirred at 55°C for 18 hours.

This provides quantitative evidence of the compound's suitability for producing high-purity ester analogs, a critical data point for buyers developing syntheses for profen-based ester prodrugs or other derivatives.

Streamlined Manufacturing of Loxoprofen

This compound is the right choice for process chemists developing or scaling up the synthesis of Loxoprofen who wish to avoid the material handling, safety, and waste management protocols associated with an in-house benzylic chlorination step.

Development of Profen APIs with Stringent Purity and EHS Requirements

Ideal for manufacturing workflows where minimizing halogenated waste and avoiding difficult purifications are primary objectives. It serves as a strategic alternative to the corresponding bromo-intermediate, whose upstream synthesis is associated with significant waste generation.

Synthesis of Novel Profen-Based Ester Derivatives

As a starting material for ester-based profen analogs or prodrugs, this compound is validated by high-yield (90-93%) conversion to its methyl ester, confirming its efficient use in subsequent esterification reactions.

Multi-Step Syntheses Requiring a Controlled Benzylic Electrophile

A preferred building block in synthetic sequences where other functional groups must be manipulated without premature reaction of the benzylic halide. Its moderate reactivity compared to the bromo-analog provides a wider and more controllable process window.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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